Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate
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Overview
Description
Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an acetoxy group, and an acrylic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl alcohol with acetic anhydride to form 4-chloro-alpha-acetoxybenzyl acetate. This intermediate is then subjected to a condensation reaction with methyl acrylate in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-alpha-acetoxybenzoic acid.
Reduction: Formation of 2-(4-chloro-alpha-acetoxybenzyl)acrylic alcohol.
Substitution: Formation of 2-(4-amino-alpha-acetoxybenzyl)acrylic acid methyl ester.
Scientific Research Applications
Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include the formation of reactive intermediates, which can modify biological molecules or inhibit specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-alpha-hydroxybenzyl)acrylic acid methyl ester
- 2-(4-Chloro-alpha-acetoxybenzyl)propionic acid methyl ester
- 2-(4-Chloro-alpha-acetoxybenzyl)acrylic acid ethyl ester
Uniqueness
Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial contexts.
Properties
IUPAC Name |
methyl 2-[acetyloxy-(4-chlorophenyl)methyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-8(13(16)17-3)12(18-9(2)15)10-4-6-11(14)7-5-10/h4-7,12H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGWHZXYIZOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)C(=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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